
(Adamantan-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Adamantan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C11H17ClO2S . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of adamantane derivatives, such as “this compound”, involves various methods. These include the development of novel methods for their preparation and polymerization reactions . The synthesis of 1,2-disubstituted adamantane derivatives can be achieved by constructing the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .Molecular Structure Analysis
The molecular structure of adamantane derivatives has been investigated using quantum-chemical calculations . The adamantane moiety is a tricyclic molecule that appears as a building block in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are diverse. They include double-bonded adamantane derivatives, which have high reactivity and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives have been studied extensively. For instance, adamantane has appeared as a building block in organic synthesis alongside other common aliphatic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
- RNA-Cleaving DNA Enzyme Synthesis : The solvolytic reaction of methanesulfonyl chloride, related to (adamantan-2-yl)methanesulfonyl chloride, has been studied, revealing insights into the kinetics and mechanisms of these reactions, which are critical in the synthesis of RNA-cleaving DNA enzymes (Choi et al., 2000).
Materials Science Applications
- Gas Transport Properties : Research on adamantane-based polysulfones, which incorporate structures related to this compound, has shown their effectiveness in gas transport, indicating potential applications in filtration and membrane technologies (Pixton & Paul, 1995).
Chemical Reaction Mechanisms
Hydrolysis of Secondary Alkyl Sulfonates : Studies on the hydrolysis of various secondary methanesulphonates, including those with adamantane structures, provide insights into SN2 reactions with high carbocation character, which are essential for understanding various chemical synthesis processes (Bentley & Bowen, 1978).
Molecular Structure Analysis : Investigations into the molecular structure of methane sulfonyl chloride, closely related to this compound, help in understanding its chemical behavior and potential applications in various synthetic processes (Hargittai & Hargittai, 1973).
Electrochemical Applications
- Ionic Liquid Studies : The combination of methanesulfonyl chloride with AlCl3 forms an ionic liquid, which has been studied for its electrochemical properties, particularly in the reversible intercalation of sodium into vanadium pentoxide films, indicating potential applications in battery technology (Su, Winnick, & Kohl, 2001).
Biochemical Research
- Enzymatic Reactions and Conversion Studies : Methionine sulfoximine's enzymatic reactions, including its conversion to various compounds, provide insights into biochemical pathways and potential therapeutic applications (Cooper, Stephani, & Meister, 1976).
Radical Chemistry
- One-Electron Reduction Studies : The study of the one-electron reduction of methanesulfonyl chloride offers insights into the behavior of intermediates in radical chemistry, which is essential for understanding various organic reactions (Tamba et al., 2007).
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of adamantane chemistry involve those with double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Furthermore, adamantane is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Wirkmechanismus
Target of Action
Adamantane derivatives have been found to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
The high reactivity of adamantane derivatives allows them to undergo various chemical and catalytic transformations . .
Biochemical Pathways
Adamantane derivatives are involved in various synthesis and polymerization reactions
Result of Action
The result of the action of adamantane derivatives can lead to the creation of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Eigenschaften
IUPAC Name |
2-adamantylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYZADVVBWUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)
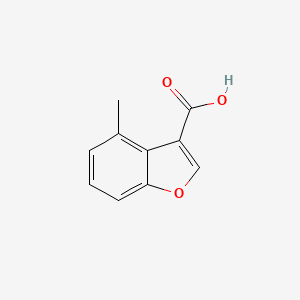
![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)
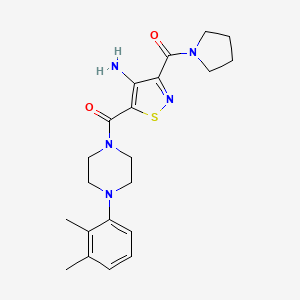
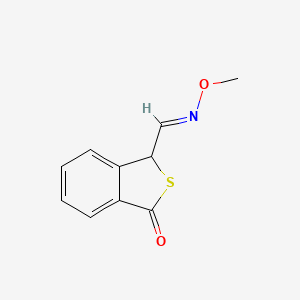
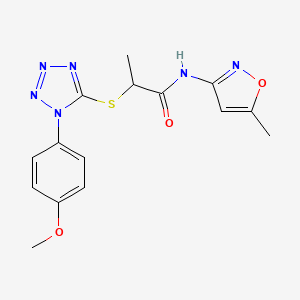
![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)
![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)
![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)
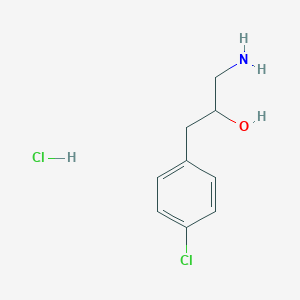
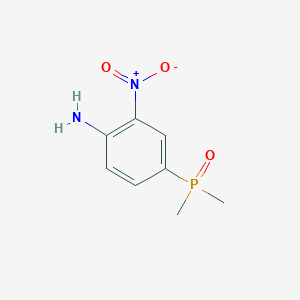
![7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2980119.png)